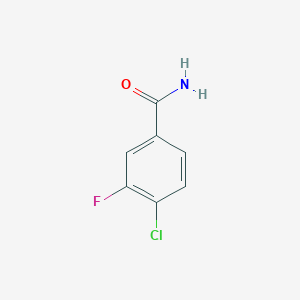

4-Chloro-3-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPBCNQKPJKETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590677 | |

| Record name | 4-Chloro-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874781-07-4 | |

| Record name | 4-Chloro-3-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874781-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 3 Fluorobenzamide and Its Analogs

Established Synthetic Pathways for the Benzamide (B126) Core

The construction of the benzamide moiety in 4-chloro-3-fluorobenzamide and its analogs typically relies on well-established amidation reactions. These methods often involve the activation of a carboxylic acid precursor, followed by its reaction with an amine source.

Amide Bond Formation Strategies for Halogenated Aromatic Systems

The most common and direct method for the synthesis of benzamides from benzoic acids is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with ammonia (B1221849) or an amine. askiitians.comyoutube.com This two-step approach is widely applicable to halogenated aromatic systems.

The general process involves:

Activation of the Carboxylic Acid: The carboxylic acid, in this case, 4-chloro-3-fluorobenzoic acid, is treated with a chlorinating agent to form the corresponding acyl chloride, 4-chloro-3-fluorobenzoyl chloride. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. google.com The reaction with thionyl chloride is often carried out in the presence of a catalytic amount of dimethylformamide (DMF).

Amidation: The resulting acyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, or an appropriate amine to yield the desired benzamide. khanacademy.org The high reactivity of the acyl chloride allows this reaction to proceed under mild conditions. Ammonium (B1175870) salts, like ammonium chloride, can also serve as a convenient source of ammonia. ccspublishing.org.cn

An alternative to the acyl chloride route is the direct condensation of the carboxylic acid and an amine. researchgate.net This method often requires a coupling agent or catalyst to facilitate the removal of water.

Synthesis of Key Intermediates Preceding Amidation

The primary precursor for the synthesis of this compound is 4-chloro-3-fluorobenzoic acid. This key intermediate can be synthesized through various routes, often involving the introduction of the halogen substituents onto a simpler aromatic starting material.

One common strategy involves the nitration of p-chlorobenzoic acid to introduce a nitro group, which can then be converted to a fluoro group via the Balz-Schiemann reaction. guidechem.com This multi-step process provides a reliable method for the regioselective introduction of the fluorine atom.

Alternatively, the synthesis can start from a precursor that already contains the desired halogenation pattern. For instance, 4-chloro-3-fluorotoluene (B1349368) can be oxidized to 4-chloro-3-fluorobenzoic acid.

Advanced Synthetic Approaches for Fluorine and Chlorine Incorporation

The precise placement of fluorine and chlorine atoms on the aromatic ring is crucial for the properties of the final compound. Advanced synthetic methods offer greater control and efficiency in introducing these halogens.

Selective Fluorination Techniques on Aromatic Rings

Selective fluorination of aromatic compounds is a field of active research. One established method for introducing a fluorine atom is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a fluoride (B91410) source, often in the form of tetrafluoroborate (B81430) anions (Balz-Schiemann reaction). nih.gov

More modern techniques employ electrophilic fluorinating reagents, such as Selectfluor, which can directly fluorinate electron-rich aromatic rings. organic-chemistry.org Catalytic methods for the fluorination of arylboronic acids have also been developed, offering a versatile approach to the synthesis of fluoroaromatics. The fluorination of 4-chlorobenzonitrile (B146240) with potassium fluoride in a non-polar solvent has been shown to produce 4-fluorobenzonitrile (B33359) in high yield. researchgate.net

Controlled Chlorination Methodologies in Benzamide Synthesis

The introduction of a chlorine atom onto an aromatic ring can be achieved through electrophilic aromatic substitution using a chlorinating agent, such as chlorine gas or N-chlorosuccinimide (NCS), often in the presence of a Lewis acid catalyst. The regioselectivity of this reaction is directed by the existing substituents on the ring.

For the synthesis of this compound, a common precursor is 3-fluoroaniline, which can be chlorinated at the para position. Subsequent Sandmeyer reaction can then be used to introduce the carboxyl group. Alternatively, direct chlorination of a pre-existing benzamide or benzoic acid derivative can be employed, although this may lead to mixtures of isomers depending on the directing effects of the substituents. Recent advancements have focused on developing highly regioselective chlorination reagents. tcichemicals.com

Catalytic Reactions in the Construction of Substituted Benzamides

Catalytic methods for the direct formation of amide bonds from carboxylic acids and amines are gaining prominence as they offer a more atom-economical and environmentally friendly alternative to traditional methods that require stoichiometric activating agents. researchgate.net Various catalysts, including those based on zirconium(IV) chloride immobilized on diatomaceous earth, have been developed for the direct condensation of benzoic acids and amines. researchgate.net

These catalytic systems can be particularly advantageous for the synthesis of halogenated benzamides, as they often proceed under milder conditions that are compatible with the sensitive halogen substituents. The use of palladium catalysts in the reductive carbonylation of aryl iodides provides a route to halogenated benzaldehydes, which can be further oxidized and amidated. chemicalbook.com

Structure Activity Relationship Sar and Structural Modifications of 4 Chloro 3 Fluorobenzamide

Comparative SAR Analyses Across Diverse Benzamide (B126) Chemical Libraries

The structure-activity relationship (SAR) of 4-chloro-3-fluorobenzamide can be understood by comparing it with various benzamide libraries developed for different therapeutic targets. The specific placement of the chlorine and fluorine atoms on the benzoyl ring is critical and its influence on biological activity becomes apparent when analyzed alongside other substitution patterns.

In the context of neuroleptic agents, substituted benzamides have been investigated as D2/5-HT2 antagonists and 5-HT1a agonists. acs.org Studies on N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamides revealed that substitutions on the benzamide ring significantly modulate receptor affinity. While specific data on a 4-chloro-3-fluoro substitution is not detailed, the general findings indicate that the electronic properties of substituents on the aromatic ring are key drivers of activity. acs.org

When exploring benzamides as inhibitors of Mycobacterium tuberculosis QcrB, the electronic nature of the substituents on the benzamide core is a determining factor for potency. A recent 2025 study highlighted that electron-withdrawing groups, such as fluorine and difluoromethyl, were less tolerated at the C-5 position of the benzamide ring, leading to a significant decrease in potency. acs.org For instance, a monofluoro derivative at this position (compound 4z) showed a dramatic drop in activity (IC90 = 68 μM) compared to analogs with electron-rich substituents. acs.org This suggests that the 3-fluoro substitution in this compound might have a different impact than a C-5 substitution and its interplay with the C-4 chloro group is crucial.

The following table summarizes the SAR data for a series of C-5 substituted benzamides as M. tuberculosis QcrB inhibitors.

| Compound Number | C-5 Substituent | IC90 (μM) | HepG2 CC50 (μM) |

| 4b | Morpholine | 0.62 | >100 |

| 4d | 4-Methylpiperazine | 0.90 | >100 |

| 4z | Fluoro | 68 | >100 |

| 4za | Difluoromethyl | 12 | 44 |

| 16 | Thiophene (B33073) (on phenylethyl ring) | 0.13 | 39 |

| Data sourced from ACS Medicinal Chemistry Letters. acs.org |

In the development of antitumor agents, SAR studies on N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors have shown that the presence of a chlorine atom on the benzamide ring can markedly decrease anti-proliferative activity. benthamdirect.com This contrasts with the necessity of halogen substitutions in other applications and underscores how the therapeutic target dictates the favorability of specific substituents. For example, in a series of N-(2-aminophenyl)benzamides, various substitutions were explored to probe the HDAC2 active site, with multiple compounds demonstrating potent activity. nih.gov

For antiallergic applications, quantitative structure-activity relationship (QSAR) studies of substituted N-(4-methoxyphenyl)benzamides have indicated that steric effects are more influential than electrostatic effects. academicdirect.orgleidenuniv.nl This implies that the size and shape of the substituents on the benzamide ring are paramount in determining the antiallergic activity. The relatively small size of fluorine and chlorine in this compound would be a key consideration in this context.

Rational Design Principles for Optimized Efficacy and Selectivity of this compound Analogs

The rational design of analogs of this compound focuses on strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. The core principles are derived from established SAR insights.

One key principle is the strategic manipulation of halogen substitution. The position and nature of the halogen atom are critical. In many scaffolds, fluorine's small size and high electronegativity are used to optimize target binding without causing significant steric hindrance. Replacing chlorine with other halogens like bromine or iodine, or shifting the position of the fluoro and chloro groups on the benzamide ring, can modulate activity. For instance, studies on benzimidazole-based anti-inflammatory agents showed that a 2,4-difluoro substitution resulted in better inhibition than a mono-fluoro substitution. nih.gov This suggests that increasing the fluorine content on the benzamide ring of this compound could be a viable strategy for optimization, though this can also impact metabolic stability.

A second principle involves the modification of the amide nitrogen substituent. Introducing different groups at the N-position can significantly alter a compound's properties. SAR studies on antitubercular benzamides found that secondary amides (e.g., methyl amides) were more potent than the corresponding primary amides. acs.org Furthermore, N-substituents like methyl groups can enhance metabolic stability, whereas bulkier groups such as a phenyl ring might improve selectivity but at the cost of reduced solubility.

The table below illustrates the impact of N-substituent variations on benzamide properties.

| Compound Class | N-Substituent | Observed Effect | Reference |

| Antimalarial Benzamides | Methyl | Enhances metabolic stability | |

| Antimalarial Benzamides | Phenyl | May improve selectivity, but reduce solubility | |

| Antitubercular Benzamides | Methyl | More potent than primary amide | acs.org |

A third design principle is the bioisosteric replacement of the benzamide core itself or the appended groups. For example, replacing the phenyl ring with various five-membered heterocyclic aromatic derivatives, such as thiophene or oxazole (B20620), has yielded compounds with excellent antitubercular activity. acs.org In the context of this compound, the portion of the molecule attached to the amide nitrogen could be replaced with various heterocyclic systems to explore new interactions with the target protein and optimize physicochemical properties. This approach of scaffold hopping is a common strategy to discover novel chemical entities with improved drug-like properties.

Finally, computational methods are integral to the rational design process. QSAR models and molecular docking studies can predict how modifications to the this compound structure will affect its bioavailability and binding affinity to a specific target. These computational insights help prioritize the synthesis of the most promising analogs, streamlining the drug discovery process.

Biological Activity and Pharmacological Potential of 4 Chloro 3 Fluorobenzamide Derivatives

Anticancer Activity Investigations of Substituted Benzamides

The benzamide (B126) scaffold is a crucial feature in many molecules developed for cancer therapy. Research into halogenated and otherwise substituted benzamides has revealed significant potential in inhibiting cancer cell growth through various mechanisms.

The evaluation of cytotoxicity is a primary step in identifying potential anticancer agents. Studies on various substituted benzamides have demonstrated their ability to inhibit the proliferation of cancer cells. For instance, a series of N-(benzimidazol-2-yl)-substituted benzamide derivatives were synthesized and tested for their antiproliferative activities against the MCF7 breast cancer cell line. acgpubs.org One of the most active compounds in this series, N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide, exhibited an IC50 value (the concentration required to inhibit 50% of cell growth) of 3.84 µM. acgpubs.org This highlights the potential of the benzamide scaffold in designing potent anticancer compounds.

Similarly, research on 4-methylbenzamide (B193301) derivatives linked to substituted purines showed significant activity against several cancer cell lines. nih.gov Two compounds, in particular, demonstrated high cytotoxicity against leukemic cell lines, with IC50 values of 2.27 µM and 2.53 µM for K562 cells, and 1.42 µM and 1.52 µM for HL-60 cells. nih.gov Another study focused on 4-chloro-2-mercaptobenzenesulfonamide derivatives, a related class of compounds, where one derivative showed potent activity against a non-small cell lung cancer cell line (HOP-62) with a GI50 value (the concentration for 50% growth inhibition) of 0.05 µM. nih.gov

In Vitro Anticancer Activity of Selected Benzamide Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) |

| N-(benzimidazol-2-yl)-substituted benzamides acgpubs.org | MCF7 (Breast) | IC50 | 3.84 |

| 4-Methylbenzamide-purine derivatives nih.gov | K562 (Leukemia) | IC50 | 2.27 |

| 4-Methylbenzamide-purine derivatives nih.gov | HL-60 (Leukemia) | IC50 | 1.42 |

| 4-Chloro-2-mercaptobenzenesulfonamide derivatives nih.gov | HOP-62 (Lung) | GI50 | 0.05 |

Beyond inhibiting proliferation, many anticancer agents function by disrupting the cell cycle or inducing programmed cell death (apoptosis). Substituted benzamides have been shown to affect both of these processes.

Studies on the N-substituted benzamide declopramide (B1670142) revealed that it induces a G2/M phase cell cycle block in both murine 70Z/3 pre-B cells and human HL60 promyelocytic leukemia cells prior to the onset of apoptosis. nih.govnih.gov This cell cycle arrest was shown to be independent of p53, a key tumor suppressor protein, as the effect was observed in p53-deficient HL60 cells. nih.govnih.gov Further investigation into the mechanism of apoptosis showed that declopramide treatment led to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9, a critical enzyme in the intrinsic apoptotic pathway. nih.govnih.govresearchgate.net The induction of apoptosis could be inhibited by overexpression of the anti-apoptotic protein Bcl-2. nih.govnih.gov

Other research on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives found that a potent compound from this series also arrested cancer cells in the G2/M phase of the cell cycle and induced apoptosis in human pancreatic carcinoma (MIA PaCa-2) cells. unisa.edu.au Similarly, certain 4-methylbenzamide derivatives were found to cause cell cycle arrest at the G2/M phase in renal carcinoma cells. nih.gov Chidamide, a benzamide derivative used in epigenetic therapy, was found to induce G0/G1 phase arrest in acute myeloid leukemia (R/R AML) cells. nih.gov This was linked to the upregulation of the NR4A3/P21 axis, which suppresses cell cycle progression. nih.gov

Identifying the specific molecular targets of a drug candidate is crucial for understanding its mechanism of action and for further development. johnshopkins.edunih.gov The process of target validation confirms the role of these molecules in disease and the therapeutic potential of modulating them. johnshopkins.edunih.gov For substituted benzamides, a key area of investigation has been their role as enzyme inhibitors.

One important class of targets is protein kinases, which are often dysregulated in cancer. A series of 4-chloro-benzamide derivatives were designed and evaluated as inhibitors of RET kinase, a protein implicated in certain types of cancer. nih.gov One compound, a 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide, was found to strongly inhibit RET kinase activity at both the molecular and cellular levels. nih.gov Other studies on 4-methylbenzamide derivatives showed inhibitory activity against platelet-derived growth factor receptors (PDGFRα and PDGFRβ), another family of protein kinases. nih.gov

Another validated target for benzamide-containing compounds is poly(ADP-ribose) polymerase (PARP). The PARP inhibitor 3-aminobenzamide (B1265367) has been studied for its effects on the cell cycle, where it was shown to suppress G1 arrest after gamma-irradiation in certain cell lines. oatext.com Substituted benzamides like amisulpride (B195569) are also known to selectively modulate dopamine (B1211576) D2 and D3 receptors, though this is primarily relevant to their use in psychiatry rather than oncology. nih.gov

Antimicrobial Efficacy of Halogenated Benzamide Compounds

The inclusion of halogen atoms in chemical structures can significantly influence their biological activity, often enhancing their antimicrobial properties. nih.gov This has led to investigations into halogenated benzamides as potential antibacterial and antifungal agents.

Halogenated compounds have demonstrated broad-spectrum antibacterial activity, including against antibiotic-resistant strains. nih.gov Research into novel 4-chloro-3-nitrophenylthiourea derivatives, which share structural similarities with benzamides, showed high antibacterial activity against both standard and hospital-acquired bacterial strains, with minimum inhibitory concentration (MIC) values as low as 0.5-2 μg/mL. nih.gov The most promising of these compounds were particularly effective against Gram-positive pathogens. nih.gov

The mechanism of action for many antibacterial agents involves the disruption of the bacterial cell wall or interference with essential cellular processes. chlorhexidinefacts.com The aforementioned 4-chloro-3-nitrophenylthiourea derivatives were found to act against topoisomerases isolated from Staphylococcus aureus, enzymes that are crucial for DNA replication and repair. nih.gov Other halogenated compounds are known to destabilize the bacterial cell wall and cytoplasmic membrane, leading to leakage of cellular components and cell death. chlorhexidinefacts.com

Derivatives of benzamide have also been explored for their potential to combat fungal infections. A study of novel benzamide derivatives containing a triazole moiety found that nearly all compounds exhibited good activity against six different phytopathogenic fungi at a concentration of 50 µg/mL. nih.gov The presence of a fluorine or chlorine atom on the benzene (B151609) ring was found to significantly improve the antifungal activity. nih.gov For example, one derivative showed an EC50 (effective concentration to inhibit 50% of fungal growth) of 1.77 µg/mL against Alternaria alternata. nih.gov

Identifying the molecular targets of antifungal agents is key to understanding their efficacy. A significant study identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the sole essential target for a class of antifungal benzamide and picolinamide (B142947) compounds. nih.gov X-ray crystallography confirmed that the compounds bind within the lipid-binding pocket of the Sec14p protein, providing a clear mechanism of action and a basis for rational drug design. nih.gov In other classes of antifungal compounds, mechanisms can include the disruption of fungal cell membranes or the inhibition of biofilm formation. rsc.orgplos.org

In Vitro Antifungal Activity of Selected Benzamide Derivatives

| Compound Class | Fungal Species | Activity Metric | Value (µg/mL) |

| Benzamide-triazole derivatives nih.gov | Alternaria alternata | EC50 | 1.77 |

| Benzamide-triazole derivatives nih.gov | Broadest Spectrum Compound | EC50 Range | 0.98 - 6.71 |

| 1,4-benzoxazin-3-one derivatives frontiersin.org | Gibberella zeae | EC50 | 20.06 |

| 1,4-benzoxazin-3-one derivatives frontiersin.org | Phytophthora infestans | EC50 | 15.37 |

Anti-inflammatory and Analgesic Properties of Fluorobenzamide Derivatives

Derivatives of fluorobenzamide have demonstrated notable potential as anti-inflammatory and analgesic agents. Their mechanisms of action often involve the modulation of key inflammatory pathways and the inhibition of enzymes responsible for the synthesis of pro-inflammatory mediators.

Modulation of Inflammatory Mediators and Pain Pathways

While direct studies on 4-chloro-3-fluorobenzamide derivatives' effects on specific inflammatory mediators are limited, research on structurally related fluorobenzamide compounds provides valuable insights. The anti-inflammatory response is a complex process involving the release of various chemical mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play crucial roles in the inflammatory cascade. nih.govphcogj.com The analgesic effects of these compounds are often linked to their ability to interfere with the signaling pathways that lead to the perception of pain.

Some studies on broader classes of anti-inflammatory compounds have shown that they can inhibit the production of pro-inflammatory cytokines. For instance, certain phytochemicals have been identified as inhibitors of TNF-α and neuroinflammatory responses. nih.gov The modulation of these cytokines is a key strategy in the management of inflammatory diseases.

Cyclooxygenase (COX) Isoenzyme Selectivity and Inhibition Kinetics

A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated at sites of inflammation. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nanobioletters.com

Research on fluorinated benzamide and related structures has shown that the introduction of fluorine can enhance COX-2 selectivity. For example, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives showed that the introduction of a fluorine atom preserved COX-2 potency while significantly increasing the COX-1/COX-2 selectivity. nih.gov This has led to the identification of potent and highly selective COX-2 inhibitors. nih.govmdpi.com

The inhibitory activity of various benzamide and related derivatives against COX-1 and COX-2 has been evaluated, with some compounds showing IC50 values comparable to established NSAIDs like meloxicam. nih.gov The table below summarizes the COX inhibition data for a selection of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which share some structural similarities with benzamides.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| A | 1.8 ± 0.2 | 0.8 ± 0.1 | 2.25 |

| B | 3.5 ± 0.4 | 0.9 ± 0.1 | 3.89 |

| C | 3.9 ± 0.5 | 1.5 ± 0.2 | 2.60 |

| D | 1.9 ± 0.2 | 1.1 ± 0.1 | 1.73 |

| E | 3.2 ± 0.4 | 0.7 ± 0.1 | 4.57 |

| Meloxicam (Reference) | 2.9 ± 0.3 | 1.2 ± 0.1 | 2.42 |

| Data adapted from a study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives. nih.gov |

Neuropharmacological Applications of Benzamide-Based Molecules

The benzamide core is a key pharmacophore in numerous centrally acting drugs, including antipsychotics and anticonvulsants. The specific substitutions on the benzamide ring play a crucial role in determining their pharmacological profile and therapeutic application.

Anticonvulsant Activity and Neuromodulatory Mechanisms

Substituted benzamides have been extensively investigated for their anticonvulsant properties. The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, or attenuation of glutamatergic excitation. nih.govpharmacologyeducation.org Benzamide derivatives may exert their anticonvulsant effects by interacting with these targets. For example, some anticonvulsants act by blocking sodium channels, which are crucial for the propagation of action potentials. acnp.org

Studies on ameltolide (B1667027) analogues, which are substituted benzamides, have demonstrated their efficacy in animal models of epilepsy, such as the maximal electroshock seizure (MES) test. mdpi.com The anticonvulsant profile of these compounds is often compared to established drugs like phenytoin (B1677684) and carbamazepine. mdpi.com The table below presents the anticonvulsant activity of an ameltolide analogue, 4-amino-(2-methyl-4-aminophenyl)benzamide (4A-2M4A-PB), in mice.

| Compound | MES ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |

| 4A-2M4A-PB | 15.4 | 163 | 10.7 |

| Ameltolide | - | - | - |

| Phenytoin | - | - | - |

| Carbamazepine | - | - | - |

| Data adapted from a study on an ameltolide analogue. mdpi.com |

Ligand Binding to Neurotransmitter Receptors and Ion Channels

Benzamide derivatives are well-known for their ability to interact with various neurotransmitter receptors, particularly dopamine and serotonin (B10506) receptors. This interaction is the basis for their use as antipsychotic and prokinetic agents.

Substituted benzamides have shown high affinity for dopamine D2 and D3 receptors. nih.govnih.gov The selectivity for these receptor subtypes can be modulated by structural modifications of the benzamide molecule. For instance, a series of conformationally-flexible benzamide analogues identified a compound with high affinity (Ki value = 2nM) and moderate selectivity for D3 over D2 receptors. nih.gov The binding affinities of various N-phenylpiperazine benzamides for human D2 and D3 dopamine receptors have been extensively studied, providing insights into the structure-activity relationships that govern their selectivity. mdpi.com

Furthermore, benzamide derivatives have been developed as selective serotonin 5-HT4 receptor agonists. nih.govresearchgate.net These compounds have shown potential as prokinetic agents for the treatment of gastrointestinal motility disorders. The binding affinity for the 5-HT4 receptor can be retained or modified through structural alterations of the benzamide scaffold. nih.gov The table below summarizes the binding affinities of selected benzamide derivatives for dopamine D2 and D3 receptors.

| Compound | D2 Ki (nM) | D3 Ki (nM) | D3 Selectivity (D2 Ki/D3 Ki) |

| 15 | 60 | 2 | 30 |

| Data adapted from a study on conformationally-flexible benzamide analogues. nih.gov |

Exploration of Other Biological Activities and Therapeutic Opportunities

Beyond their anti-inflammatory, analgesic, and neuropharmacological properties, derivatives of this compound and related halogenated benzamides have been explored for a range of other biological activities, opening up new avenues for therapeutic applications.

Halogenated benzamides have been investigated for their antimicrobial activity . The introduction of halogen atoms can enhance the antimicrobial potency of organic molecules. nih.gov Studies on various N-benzamide derivatives have demonstrated their activity against a range of bacterial and fungal strains. nanobioletters.com For instance, certain acetamidobenzamides have shown promising antibiofilm activity against Candida albicans. researchgate.net

Antimalarial Agent Development Based on 4-Chloro-3-fluoroaniline (B146274) Fragments

The global effort to combat malaria, a disease caused by Plasmodium parasites, is continually challenged by the emergence of drug-resistant strains, making the development of new therapeutic agents a critical priority. malariaworld.orgmalariaworld.org In this context, halogenated compounds have garnered significant attention in medicinal chemistry for their ability to enhance the pharmacological properties of drug candidates. The 4-chloro-3-fluoroaniline moiety, a key precursor in the synthesis of this compound, serves as a valuable building block in the creation of potent antimalarial agents. ossila.com

The strategic integration of this dihalogenated aniline (B41778) has led to the synthesis of compounds with impressive potency. For instance, derivatives containing this fragment have been reported to achieve a half-maximal effective concentration (EC₅₀) as low as 27 nM against P. falciparum. ossila.com This high level of activity underscores the potential of 4-chloro-3-fluoroaniline-based structures in the design of next-generation antimalarial drugs. The utility of this fragment extends to various classes of antimalarial compounds, including 2-anilino 4-amino substituted quinazolines and imidazolopiperazines. ossila.com

While not a direct derivative of 4-chloro-3-fluoroaniline, the study of related chloroaniline compounds further illustrates the importance of this chemical class in antimalarial research. For example, a hybrid molecule, artesunate-3-chloro-4(4-chlorophenoxy) aniline (ATSA), has been evaluated for its antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. malariaworld.orgmalariaworld.org The findings, summarized in the table below, highlight the activity of such chlorinated aniline derivatives.

Table 1: In Vitro Antiplasmodial Activity of Artesunate-3-chloro-4(4-chlorophenoxy) aniline (ATSA)

| Compound | P. falciparum Strain | IC₅₀ (ng/mL) |

|---|---|---|

| ATSA | 3D7 | 11.47 ± 1.3 |

| ATSA | W2 | 1.45 ± 0.26 |

| Artesunate (Reference) | 3D7 | 4.66 ± 0.93 |

| Artesunate (Reference) | W2 | 0.60 ± 0.15 |

Data sourced from MalariaWorld. malariaworld.org

These findings collectively support the continued exploration of 4-chloro-3-fluoroaniline and its derivatives, such as this compound, as foundational structures for the development of novel and effective antimalarial therapies.

Enzyme Inhibition Studies (e.g., Urease) and Structure-Function Correlations

Derivatives of this compound are being investigated for their potential as enzyme inhibitors, a broad area of drug discovery targeting enzymes involved in various disease pathologies. Urease, a nickel-containing metalloenzyme, is a particularly important target. semanticscholar.org It catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, and its activity is associated with several pathological conditions, including peptic ulcers and gastritis caused by Helicobacter pylori, as well as urinary tract infections caused by ureolytic bacteria. semanticscholar.orgresearchgate.netnih.gov Therefore, the inhibition of urease is a key strategy for treating these infections. nih.gov

The structure of a potential inhibitor plays a critical role in its efficacy. Structure-activity relationship (SAR) studies on related compounds reveal important insights that can be applied to the design of this compound derivatives. For instance, the presence and position of halogen substituents on the aromatic ring can significantly influence inhibitory activity. nih.gov Research on other halogenated compounds has shown that chloro-substituted derivatives can exhibit potent urease inhibition. researchgate.netnih.gov The combination of a chlorine atom at the 4-position and a fluorine atom at the 3-position in the this compound scaffold offers a unique electronic and steric profile that could facilitate strong interactions with the active site of enzymes like urease.

SAR studies on various classes of urease inhibitors have highlighted several key principles:

Halogen Substitution: The inclusion of chlorine atoms can enhance inhibitory strength. In one study on oxazole (B20620) derivatives, a compound with a para-chloro substituent was found to be more active than an analogue with a methyl group, confirming that chloro substitution can uplift inhibitory potential. nih.gov Dichloro-substituted derivatives have also been identified as potent urease inhibitors. researchgate.net

Electron-Withdrawing vs. Electron-Donating Groups: The nature of the substituent on the phenyl ring is crucial. While some studies show that electron-donating groups like methoxy (B1213986) (-OCH₃) can have a positive effect on inhibitory activity, other studies on different scaffolds have identified that compounds with strong electron-withdrawing groups (like -NO₂ and -CF₃) display superior inhibitory potential against urease. researchgate.netnih.gov The chloro and fluoro groups on the this compound ring are both electron-withdrawing, suggesting a potential for strong inhibitory activity.

The table below summarizes the urease inhibitory activity of some halogenated and substituted compounds from different studies, illustrating the impact of molecular structure on potency.

Table 2: Urease Inhibitory Activity of Various Substituted Compounds

| Compound Class | Key Substituent(s) | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|---|

| Aryl urea-triazole derivative | Dichloro substitution | 22.81 ± 0.05 | Thiourea | 21.25 ± 0.15 |

| Oxazole-based imidazopyridine | 2-NO₂, 4-Cl | Potent inhibitor | Thiourea | 21.37 ± 1.76 |

| Oxazole-based imidazopyridine | 3-CF₃, 5-NO₂ | 5.68 ± 1.66 | Thiourea | 21.37 ± 1.76 |

| Mixed ester/amide derivative | 2-chloro-phenyl and 4-isopropyl-benzene | 0.0016 ± 0.0002 | Thiourea | 0.472 ± 0.135 |

Data compiled from various sources. semanticscholar.orgresearchgate.netnih.gov

These structure-function correlations suggest that derivatives of this compound are promising candidates for enzyme inhibition. The specific arrangement of the halogen atoms, combined with the amide functionality, provides a robust scaffold for designing selective and potent inhibitors for enzymes such as urease, warranting further investigation in this area.

Computational Chemistry and Molecular Modeling of 4 Chloro 3 Fluorobenzamide

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of a molecule. These in silico techniques allow for a detailed examination of molecular geometry, energy, and the distribution of electrons, which collectively govern the chemical behavior of the compound.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations can be employed to optimize the molecular geometry of 4-chloro-3-fluorobenzamide, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For instance, studies on similar benzamide (B126) derivatives have utilized DFT methods, such as B3LYP with a 6-31G basis set, to achieve this. scispace.comresearchgate.net The planarity of the benzamide group and the orientation of the amide substituent relative to the aromatic ring are critical parameters that can be precisely determined.

Furthermore, DFT calculations can map the potential energy surface, identifying conformational isomers and the energy barriers between them. For substituted benzaldehydes, which are structurally related, DFT has been used to determine the most stable conformers. researchgate.net In the case of this compound, this could involve assessing the rotational barrier around the carbon-carbonyl bond.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Benzamide Data is illustrative and based on general findings for similar compounds.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-Cl bond length | ~1.74 Å |

| C-F bond length | ~1.35 Å |

| C-C (carbonyl) bond length | ~1.50 Å |

| C=O bond length | ~1.23 Å |

| C-N bond length | ~1.34 Å |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. researchgate.net For benzamide itself, the calculated HOMO-LUMO gap is approximately 5.611 eV. researchgate.net The introduction of electron-withdrawing groups like chlorine and fluorine is expected to lower the energy of both the HOMO and LUMO, potentially affecting the magnitude of the gap and thus the reactivity of this compound. FMO analysis helps in predicting where electrophilic and nucleophilic attacks are most likely to occur. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzamide Derivative Values are hypothetical and for illustrative purposes.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.0 |

| HOMO-LUMO Gap | 5.5 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.org An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. walisongo.ac.id Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for interaction with electrophiles or for hydrogen bonding. The halogen atoms, due to their high electronegativity, would also influence the charge distribution on the aromatic ring. Studies on halogenated benzenes have shown that the electrostatic potential around these substituents can be complex. researchgate.net The nitrogen and hydrogen atoms of the amide group would also exhibit distinct electrostatic potentials, influencing intermolecular interactions. xisdxjxsu.asia

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a small molecule, or ligand, might interact with a biological target, typically a protein or nucleic acid.

Molecular docking simulations could be used to predict how this compound binds within the active site of a target protein. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their binding energy. dergipark.org.tr This scoring function estimates the binding affinity, with lower binding energies indicating a more stable complex.

For benzamide derivatives, which are known to inhibit various enzymes, docking studies have successfully elucidated their binding modes. dergipark.org.tr These studies often reveal key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the active site, as well as hydrophobic interactions involving the aromatic ring. The chlorine and fluorine substituents on this compound would also play a significant role in these interactions, potentially forming halogen bonds or other specific contacts that enhance binding affinity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Target This data is purely illustrative.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | Tyr123, Ser234, Phe345 |

| Types of Interactions | Hydrogen bond, Pi-Alkyl, Halogen bond |

Conformational Analysis of Ligand-Receptor Complexes

A thorough search of scientific literature and protein data banks reveals no specific studies detailing the conformational analysis of this compound within a ligand-receptor complex. Such analyses, which are critical for understanding the binding mode and affinity of a compound for a biological target, typically involve techniques like X-ray crystallography of the co-crystallized complex or detailed molecular docking simulations followed by interaction analysis. As no such research focusing on this compound has been published, a scientifically accurate discussion on its specific binding conformations and key interactions with a receptor is not possible at this time.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the movement of atoms and molecules over time. These simulations provide insight into the conformational flexibility of a compound and the dynamic nature of its interactions with a biological target. A comprehensive search of the scientific literature indicates that no specific molecular dynamics simulation studies have been published for this compound. Therefore, a detailed discussion of its conformational landscape, dynamic behavior in solution, or time-dependent interactions within a receptor binding site is not currently possible based on available research.

Advanced Analytical Techniques in the Characterization and Research of 4 Chloro 3 Fluorobenzamide

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to the structural analysis of 4-Chloro-3-fluorobenzamide, providing insights into its functional groups, bonding arrangements, and electronic properties.

Vibrational Spectroscopies: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

For this compound, the spectra are dominated by vibrations from the amide group and the substituted benzene (B151609) ring. While specific experimental spectra for this exact compound are not widely published, assignments can be reliably made based on data from closely related analogs, such as 4-chloro-3-fluorobenzaldehyde, and established characteristic frequencies for benzamides. researchgate.net

Key vibrational modes for this compound include:

N-H Vibrations : The amide group gives rise to characteristic N-H stretching vibrations, typically appearing as two bands in the 3100-3400 cm⁻¹ region for a primary amide.

C=O Stretching : The carbonyl (C=O) stretch, known as the Amide I band, is a very strong and sharp absorption in the IR spectrum, generally found between 1650 and 1680 cm⁻¹.

N-H Bending : The N-H in-plane bending vibration (Amide II band) occurs in the 1590-1650 cm⁻¹ range.

Aromatic C-H and C=C Stretching : The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-F and C-Cl Stretching : The carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique | Notes |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3100 - 3400 | FT-IR | Two distinct bands expected for the primary amide (-NH₂) group. |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Characteristic of the benzene ring protons. |

| C=O Stretch (Amide I) | 1650 - 1680 | FT-IR | A very strong and characteristic absorption for the amide carbonyl. |

| N-H Bend (Amide II) | 1590 - 1650 | FT-IR | In-plane bending of the N-H bonds. |

| Aromatic C=C Ring Stretch | 1400 - 1600 | FT-IR, Raman | Multiple bands indicating the aromatic ring structure. |

| C-F Stretch | 1000 - 1300 | FT-IR | Strong absorption due to the high polarity of the C-F bond. |

| C-Cl Stretch | 600 - 800 | FT-IR | Strong to medium absorption in the lower fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. nih.govspringernature.com A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and the position of the fluorine substituent.

¹H NMR : The proton NMR spectrum reveals the chemical environment of the hydrogen atoms. For this compound, one would expect signals for the three aromatic protons and the two amide protons. The aromatic signals would display complex splitting patterns (multiplets) due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. The amide protons may appear as a broad singlet, and their chemical shift can be solvent-dependent.

¹³C NMR : The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. thieme-connect.de The spectrum would feature seven signals: six for the aromatic carbons and one for the carbonyl carbon. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and amide groups. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), providing definitive evidence for the relative positions of the substituents. walisongo.ac.id

¹⁹F NMR : Given the 100% natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. rsc.org The spectrum for this compound would show a single resonance, and its chemical shift is characteristic of a fluorine atom attached to an aromatic ring. This resonance would be split into a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-4).

| Nucleus | Expected Chemical Shift (ppm) | Key Coupling Interactions | Structural Information Provided |

|---|---|---|---|

| ¹H (Aromatic) | ~7.5 - 8.0 | H-H (ortho, meta), H-F (ortho, meta) | Confirms substitution pattern on the aromatic ring. |

| ¹H (Amide) | ~7.0 - 8.5 (Broad) | None (typically broad) | Presence of the primary amide group; exchangeable with D₂O. |

| ¹³C (Carbonyl) | ~165 - 170 | ³JCF | Confirms the amide functional group. |

| ¹³C (Aromatic C-F) | ~155 - 160 | ¹JCF (~250 Hz) | Directly identifies the carbon bonded to fluorine. |

| ¹³C (Aromatic C-Cl) | ~130 - 135 | ³JCF | Identifies the carbon bonded to chlorine. |

| ¹³C (Aromatic C-H) | ~115 - 135 | ²JCF, ³JCF, ⁴JCF | Completes the assignment of the aromatic ring carbons. |

| ¹⁹F | ~ -110 to -120 | H-F (ortho, meta) | Confirms the presence and chemical environment of the fluorine atom. |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopies for Optical Properties

UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to the excitation of electrons to higher energy levels. up.ac.za The primary chromophore in this compound is the substituted benzene ring conjugated with the carbonyl group. The spectrum is expected to show absorptions corresponding to π → π* transitions. Typically, substituted benzamides exhibit two main absorption bands: a strong primary band around 200-240 nm and a weaker secondary band around 260-290 nm. up.ac.za

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Simple benzamides are generally not strongly fluorescent. biocompare.com Any intrinsic fluorescence would likely be weak and would be influenced by factors such as solvent polarity and pH. The technique is highly sensitive and could be used to detect the compound at very low concentrations if any emission is observed. proteus-instruments.com

Mass Spectrometric Approaches for Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. researchgate.net When coupled with chromatographic separation techniques like LC or GC, it provides exceptional selectivity and sensitivity for analyzing complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

LC-MS/MS is a powerful technique for the selective detection and quantification of compounds in complex matrices. rsc.org An LC system separates the components of a mixture, which are then introduced into a mass spectrometer.

For this compound (Molecular Weight: 173.58 g/mol ), a typical method would involve reverse-phase LC (e.g., using a C18 column) coupled to a mass spectrometer with an electrospray ionization (ESI) source, likely operated in positive ion mode.

MS Scan : In a full scan, the instrument would detect the protonated molecule, [M+H]⁺, at an m/z of 174.0.

MS/MS Analysis : For quantification and confirmation, tandem mass spectrometry (MS/MS) is used. The [M+H]⁺ precursor ion (m/z 174.0) is isolated and fragmented. The resulting product ions are characteristic of the molecule's structure. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.

| Ion | Description | Predicted m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | Precursor Ion | 174.0 | Protonated molecule of C₇H₅ClFNO. |

| [M+H - NH₃]⁺ | Product Ion | 157.0 | Loss of ammonia (B1221849) from the amide group. |

| [M+H - CO]⁺ | Product Ion | 146.0 | Loss of carbon monoxide. |

| [C₆H₄ClF]⁺ | Product Ion | 130.0 | Loss of the formamide (B127407) radical after rearrangement. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Characterization

GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds. nih.govfrontiersin.org Due to the polarity and relatively low volatility of this compound, direct analysis by GC can be challenging. Therefore, chemical derivatization is often employed to convert the amide into a more volatile and thermally stable compound. gcms.cz

A common approach is silylation, where the active hydrogens of the amide group are replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting di-TMS derivative is much more amenable to GC analysis.

The GC separates the derivatized analyte from other components before it enters the mass spectrometer, which typically uses electron ionization (EI). The EI mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification through library searching or manual interpretation.

Derivatization : this compound + BSTFA → 4-Chloro-3-fluoro-N,N-bis(trimethylsilyl)benzamide

Molecular Ion : The mass spectrum of the di-TMS derivative (Molecular Weight: 317.88 g/mol ) would show a molecular ion (M⁺) at m/z 317.

Fragmentation : Key fragments would include the loss of a methyl group ([M-15]⁺) at m/z 302, which is characteristic of TMS derivatives, and other fragments resulting from cleavage of the amide bond and the aromatic ring.

| Ion | Description | Predicted m/z | Notes on Derivatized Compound |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 317 | Molecular ion of the di-TMS derivative. |

| [M - CH₃]⁺ | Key Fragment | 302 | Characteristic loss of a methyl radical from a TMS group. |

| [C₇H₃ClF(CO)]⁺ | Key Fragment | 157 | Fragment corresponding to the 4-chloro-3-fluorobenzoyl cation. |

| [Si(CH₃)₃]⁺ | Key Fragment | 73 | Characteristic trimethylsilyl cation. |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass of a molecule to four or five decimal places. researchgate.net This precision allows for the calculation of a compound's elemental formula, as it can distinguish between isobars—molecules that have the same nominal mass but different chemical formulas. researchgate.net

For this compound (Molecular Formula: C₇H₅ClFNO), the theoretical monoisotopic mass is 173.00436 Da. uni.lu HRMS analysis would aim to measure the mass of the molecular ion with high accuracy, typically within a few parts per million (ppm) of the theoretical value. The technique is powerful enough to resolve combinations of elements that differ in mass by very small fractions of a Dalton. nih.gov

During analysis, the compound is ionized, and various adducts may be formed, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻ in negative ion mode. The exact masses of these adducts can be predicted and then compared against the experimental data to confirm the compound's identity. uni.lu

Table 1: Predicted m/z Values for this compound Adducts

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 174.01164 |

| [M+Na]⁺ | 195.99358 |

| [M-H]⁻ | 171.99708 |

| [M+K]⁺ | 211.96752 |

| [M]⁺ | 173.00381 |

| Data sourced from PubChem. uni.lu |

X-ray Crystallography for Single-Crystal Structural Determination

The process begins with the growth of a high-quality single crystal of the compound, which can often be the most challenging step. nih.gov This crystal is then exposed to a collimated beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov This map is then interpreted to build a model of the molecular structure.

While a specific single-crystal structure determination for this compound is not available in the reviewed literature, analysis of structurally similar compounds like 4-Fluorobenzamide provides insight into the type of data obtained. nih.gov A crystallographic study would yield key parameters such as the unit cell dimensions (a, b, c), cell angles (α, β, γ), the space group, and the calculated density.

Table 2: Example Crystallographic Data for a Related Compound (4-Fluorobenzamide)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.01 |

| b (Å) | 12.35 |

| c (Å) | 10.74 |

| β (°) | 101.3 |

| Volume (ų) | 651.4 |

| Z (molecules/unit cell) | 4 |

| This data is for illustrative purposes based on a related structure. nih.gov |

Chromatographic Purification and Analytical Purity Assessment

Chromatographic techniques are central to both the purification of synthesized compounds and the assessment of their purity. Preparative High-Performance Liquid Chromatography (HPLC) is a widely used method for isolating valuable compounds from reaction mixtures, while analytical HPLC is used to determine the purity of the final product. warwick.ac.uknih.gov

Preparative Chromatography is a form of liquid chromatography used to purify sufficient quantities of a substance for further use. waters.com The goal is to separate the target compound from impurities and by-products. This often involves using larger columns and higher flow rates than analytical chromatography to accommodate larger sample loads. warwick.ac.uk The fractions containing the purified compound are collected as they elute from the column.

Analytical HPLC is used to determine the purity of a sample by separating its components. A small amount of the sample is injected onto a chromatographic column, and the components are separated based on their differential interactions with the stationary phase and the mobile phase. Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose. ekb.eg For this compound, a typical method would likely employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ekb.egmdpi.com Purity is assessed by detecting the components as they elute, typically with a UV detector, and calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Representative Analytical HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.com |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with buffer, e.g., phosphate (B84403) or formic acid) ekb.egmdpi.com |

| Flow Rate | 1.0 - 1.5 mL/min mdpi.com |

| Detection | UV at a suitable wavelength (e.g., 230 nm) mdpi.com |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Room temperature or controlled (e.g., 25-30 °C) |

Advanced Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Chemical derivatization is a process where a molecule is chemically altered to enhance its detection or separation in an analytical method. libretexts.org This is particularly useful for compounds that have low volatility for gas chromatography (GC) or lack a strong chromophore for UV-Vis detection in HPLC. libretexts.org The primary goal is to modify a functional group on the analyte to improve its analytical properties. tandfonline.com

For this compound, the amide functional group (-CONH₂) is a potential target for derivatization. Strategies could include:

Improving GC Analysis: The amide group imparts polarity and reduces volatility, making direct GC analysis challenging. Derivatization via silylation, which replaces the active hydrogens on the nitrogen with a non-polar trimethylsilyl (TMS) group, can significantly increase volatility and thermal stability. youtube.com

Enhancing HPLC Detection: While the benzene ring provides UV absorbance, derivatization can be used to attach a highly fluorescent tag, or a chromophore that absorbs at a longer wavelength, to move the detection away from potential matrix interferences. tandfonline.com Reagents like 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) react with primary and secondary amines and could potentially be used after hydrolysis of the amide to its corresponding amine or by direct reaction under specific conditions. nii.ac.jptcichemicals.com

Increasing Mass Spectrometric Sensitivity: Derivatization can introduce groups that are easily ionizable, thereby enhancing the signal in mass spectrometry. For instance, reagents that introduce a permanently charged quaternary ammonium (B1175870) group can improve ionization efficiency in electrospray ionization (ESI-MS). scispace.com Another strategy involves using halogenated reagents, such as pentafluorobenzoyl chloride, which can significantly enhance sensitivity in electron capture negative ion chemical ionization-mass spectrometry (ECNICI-MS). nih.gov

Table 4: Potential Derivatization Strategies for this compound

| Analytical Technique | Target Functional Group | Derivatization Reagent Example | Purpose |

| GC-MS | Amide N-H | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability youtube.com |

| HPLC-Fluorescence | Amide (or derived amine) | Dansyl Chloride | Introduce a fluorescent tag for sensitive detection |

| HPLC-UV/Vis | Amide (or derived amine) | 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Introduce a chromophore for selective detection tcichemicals.com |

| GC-MS (ECNICI) | Amide (or derived amine/alcohol) | Pentafluorobenzoyl chloride | Enhance sensitivity for electron capture detection nih.gov |

Metabolic Pathways and Pharmacokinetic Studies of 4 Chloro 3 Fluorobenzamide Derivatives

In Vitro Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes

The initial evaluation of the metabolic stability of new chemical entities is a critical step in drug discovery. This is often performed using in vitro systems such as liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. For derivatives of 4-Chloro-3-fluorobenzamide, these assays provide essential data on their intrinsic clearance and metabolic half-life.

In a typical metabolic stability assay, the test compound is incubated with human or preclinical species (e.g., rat, mouse, dog) liver microsomes or hepatocytes. creative-bioarray.comspringernature.com The reaction is initiated by the addition of cofactors like NADPH, and the concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-bioarray.com The rate of disappearance of the compound is then used to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). srce.hr

Table 1: Representative In Vitro Metabolic Stability Parameters in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Hypothetical Derivative A | > 60 | < 10 |

| Hypothetical Derivative B | 25 | 45 |

| Hypothetical Derivative C | 10 | 110 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound derivatives is not publicly available.

Identification and Structural Elucidation of Major Metabolites

Identifying the metabolites of a drug candidate is crucial for understanding its biotransformation pathways and assessing the potential for active or toxic metabolites. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary tool for the detection and structural elucidation of metabolites in in vitro and in vivo samples. nih.gov

For this compound derivatives, potential metabolic pathways could include:

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or other parts of the molecule.

Dehalogenation: Removal of the chlorine or fluorine atoms, although the carbon-fluorine bond is generally very stable.

Amide hydrolysis: Cleavage of the amide bond to form the corresponding carboxylic acid and amine.

Conjugation: Reaction with endogenous molecules such as glucuronic acid or sulfate (B86663) to form more water-soluble metabolites for excretion.

The structural elucidation of these metabolites involves detailed analysis of their mass spectra, including the parent ion mass and fragmentation patterns (MS/MS). nih.gov By comparing the fragmentation of the parent drug with that of its metabolites, the site of metabolic modification can often be determined.

In Vivo Pharmacokinetic Profiling in Preclinical Animal Models (e.g., Absorption, Distribution, Elimination)

Following promising in vitro data, the pharmacokinetic profile of a drug candidate is evaluated in preclinical animal models, such as rats, mice, and dogs. These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.

After administration (typically oral or intravenous), blood samples are collected at various time points and analyzed to determine the plasma concentration-time profile of the parent drug and its major metabolites. From this data, key pharmacokinetic parameters are calculated:

Absorption: The rate and extent to which the drug enters the systemic circulation. This is assessed by parameters like the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and bioavailability (F%).

Distribution: The extent to which the drug distributes into different tissues and organs. The volume of distribution (Vd) is a key parameter for this.

Elimination: The removal of the drug from the body, which includes both metabolism and excretion. This is characterized by the elimination half-life (t½) and clearance (CL).

Studies on other fluorinated aromatic compounds have shown that they can exhibit a range of pharmacokinetic properties. For instance, a complex MET kinase inhibitor containing a 3-fluorophenyl-amide moiety demonstrated variable oral bioavailability across different preclinical species, ranging from 11.2% in rats to 88.0% in mice. nih.gov The elimination half-life also varied significantly, from 1.67 hours in rats to 16.3 hours in dogs. nih.gov These findings highlight the importance of evaluating pharmacokinetics in multiple species. The primary routes of excretion for many compounds are via urine and feces. mdpi.com

Table 2: Representative In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |

| Hypothetical Derivative X | 500 | 2 | 2500 | 4 | 40 |

| Hypothetical Derivative Y | 250 | 4 | 3000 | 8 | 65 |

| Hypothetical Derivative Z | 800 | 1 | 1800 | 2.5 | 25 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound derivatives is not publicly available.

Drug-Drug Interaction Potential via Cytochrome P450 Enzyme Modulation

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Therefore, it is essential to assess the potential of a new drug candidate to inhibit or induce these enzymes, as this can lead to clinically significant drug-drug interactions (DDIs).

The inhibitory potential of this compound derivatives on major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is typically evaluated in vitro using human liver microsomes. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined. A low IC50 value may indicate a higher risk of DDIs. For example, some compounds can act as potent inhibitors of CYP3A4, a key enzyme in drug metabolism. nih.gov

Enzyme induction potential is usually assessed in cultured human hepatocytes by measuring the increase in mRNA and/or enzyme activity of CYP isoforms after treatment with the test compound.

Table 3: Representative Cytochrome P450 Inhibition Data (IC50, µM)

| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |

| Hypothetical Derivative 1 | > 50 | 25 | 40 | 15 | 8 |

| Hypothetical Derivative 2 | 12 | > 50 | > 50 | 35 | > 50 |

| Hypothetical Derivative 3 | > 50 | 8 | 18 | > 50 | 2 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound derivatives is not publicly available.

Future Directions and Emerging Research Avenues for Halogenated Benzamides

Exploration of Novel Chemical Reactivities and Synthetic Transformations

The ability to synthesize diverse and complex halogenated benzamides efficiently is crucial for drug discovery. Modern organic chemistry is providing powerful new tools that move beyond traditional synthetic methods, enabling the creation of novel analogs that were previously difficult or impossible to access.

A major area of advancement is C–H functionalization . This strategy involves the direct conversion of a carbon-hydrogen bond—the most abundant bond in organic molecules—into a new carbon-carbon or carbon-heteroatom bond. nih.gov This approach is highly atom- and step-economical, as it avoids the need for pre-functionalized starting materials. nih.gov For the synthesis of complex benzamides, transition-metal catalysis (e.g., using cobalt) can enable the selective addition of the benzamide (B126) scaffold across dienes and aldehydes in a three-component reaction, rapidly building molecular complexity from simple precursors. researchgate.net Such methods could be used to elaborate the core structure of 4-Chloro-3-fluorobenzamide with diverse functional groups.

Another transformative area is enzymatic halogenation . nih.gov Nature has evolved a variety of halogenase enzymes that can install halogen atoms onto organic molecules with remarkable regio- and stereoselectivity under mild, environmentally friendly conditions. frontiersin.orgacs.org Flavin-dependent halogenases (FDHs), for example, catalyze electrophilic aromatic substitution on a wide range of substrates. nih.govresearchgate.net Harnessing these biocatalysts could provide a green and highly selective alternative to traditional chemical halogenation methods for producing specific isomers of compounds like this compound. nih.gov

| Synthetic Method | Description | Relevance to Halogenated Benzamides |

| C–H Functionalization | Direct conversion of C–H bonds to C–C or C-X bonds, often using transition metal catalysts. | Enables late-stage modification of complex benzamide structures and the efficient synthesis of novel analogs without lengthy de novo routes. nih.govresearchgate.net |

| Cross-Coupling Reactions | Palladium- or iron-catalyzed reactions that form C-C, C-N, or C-O bonds, connecting different molecular fragments. researchgate.net | Provides a robust and versatile method for assembling substituted halogenated benzamides from readily available building blocks. |

| Enzymatic Halogenation | Use of halogenase enzymes to selectively introduce halogen atoms (Cl, Br, I) onto organic substrates. acs.org | Offers a highly selective and environmentally sustainable method for producing specific halogenated isomers, avoiding harsh reagents and complex purification steps. frontiersin.orgresearchgate.net |

| Flow Chemistry | Performing chemical reactions in a continuous-flow reactor rather than a batch-wise process. | Improves reaction control, safety, and scalability for the synthesis of key halogenated benzamide intermediates. |

These advanced synthetic methodologies not only improve the efficiency of producing known compounds but also open the door to exploring previously inaccessible chemical space, leading to the discovery of halogenated benzamides with novel structures and biological activities.

Advanced Preclinical and Translational Research Studies

The journey of a promising halogenated benzamide from a laboratory "hit" to a clinical therapeutic requires rigorous preclinical and translational research. Future efforts will focus on more predictive and sophisticated models to ensure that only the most viable candidates advance, thereby improving the success rate of clinical trials.

Advanced preclinical studies involve a deep characterization of a compound's pharmacology and safety. For instance, the preclinical evaluation of novel N-alkylated benzamide antipsychotics, LB-102 and LB-103, involved not just receptor binding assays but also comprehensive pharmacokinetic profiles in rodents and behavioral studies in animal models designed to mimic symptoms of schizophrenia. researchgate.net Similarly, the development of a benzamide-based tubulin inhibitor involved assessing its pharmacokinetic profile, in vivo antitumor efficacy in xenograft models (including a drug-resistant model), and safety. nih.gov These types of studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME), and to establish a preliminary therapeutic window. nih.gov

Translational research aims to bridge the gap between preclinical findings and human clinical outcomes. This includes the development of biomarkers —measurable indicators of a biological state or condition—that can predict which patients are most likely to respond to a particular drug. For a novel halogenated benzamide targeting a specific enzyme in a cancer pathway, a biomarker could be the expression level of that enzyme or a downstream signaling molecule. Identifying such biomarkers allows for patient stratification in clinical trials, increasing the likelihood of demonstrating efficacy.

Furthermore, the use of advanced in vitro models, such as 3D organoids and patient-derived xenografts (PDXs) , is becoming more common. These models more accurately recapitulate the complexity of human tissues and tumors than traditional 2D cell cultures, providing more predictive data on a drug's efficacy and toxicity before it is tested in humans. For halogenated benzamides intended as anticancer agents, testing in a panel of PDX models can help identify specific cancer types where the drug is most effective. mdpi.com

The integration of these advanced preclinical tools and a strong focus on translational science will be critical for the successful clinical development of the next generation of halogenated benzamide therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-3-fluorobenzamide, and how can reaction parameters (e.g., catalysts, temperature) be optimized to improve yield?